2-Morpholinoethyl isothiocyanate
Overview
Description
2-Morpholinoethyl isothiocyanate is a compound that has been studied for its potential in various chemical reactions and its structural significance. This summary consolidates findings from research on its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of related morpholino compounds typically involves reactions of isocyanates or thiocyanates with morpholine or derivatives thereof. For instance, N-(2-Chloroethyl)morpholine-4-carboxamide is synthesized through the reaction of 2-chloroethyl isocyanate and morpholine, showcasing a method that may be relevant to producing compounds like 2-Morpholinoethyl isothiocyanate (Ujam et al., 2014).
Molecular Structure Analysis
The structure of related morpholino compounds, such as 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, reveals a cis-trans configuration around the thiourea moiety, which might suggest similar structural characteristics for 2-Morpholinoethyl isothiocyanate. These structures are determined through methods like X-ray diffraction, providing insights into the spatial arrangement of atoms within the molecule (Hassan et al., 2011).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Derivatives : 2-Morpholinoethyl isothiocyanate is used in synthesizing novel derivatives, such as cinnamoyl thiourea derivatives, which are analyzed using spectroscopic techniques like IR and NMR, and crystallography (Hassan et al., 2011).
Creation of Copper Complexes : It's involved in the synthesis of copper complexes, as demonstrated by studies on N-morpholine or N,N-diethyl, N'-monosubstituted benzoyl thioureas (Mohamadou et al., 1994).
Peptide Synthesis : It is utilized as a coupling agent in peptide synthesis, indicated by its use in making sulfate esters from alcohols (Griffin, 2001).
Chemical Reactions and Properties
Insertion Reactions : Studies have shown its involvement in insertion reactions with CO2 and isothiocyanates into the Si–N-bond of methyl(N-morpholino)silanes (Herbig et al., 2018).
Formation of Heterocyclic Systems : It is used in generating different heterocyclic systems, such as triazoline, thiadiazolidine, and quinazoline, which have potential biological activities (Hemdan, 2010).
Crystal and Molecular Structure Analysis : Research into the crystal and molecular structure of compounds containing 2-morpholinoethyl isothiocyanate provides insights into their chemical properties (Akinade et al., 1986).
Biomedical Research
Antimicrobial and Anticancer Agents : Derivatives of 2-morpholinoethyl isothiocyanate have been designed and synthesized as antimicrobial and anticancer agents, showing significant activity in vitro (Liu et al., 2018).
Radiolabeling for Therapeutic Studies : Morpholinos, a DNA analogue containing 2-morpholinoethyl isothiocyanate, have been radiolabeled for potential use in therapeutic studies (Liu et al., 2003).
In Vitro Anticancer Properties : Research into 2-morpholinoethyl-substituted N-heterocyclic carbene complexes has revealed their potential in vitro anticancer properties (Aktaş et al., 2017).
Mechanism of Action
Mode of Action
It is known that isothiocyanates, a class of compounds to which 2-morpholinoethyl isothiocyanate belongs, can modulate a large number of cancer-related targets or pathways .
Biochemical Pathways
Isothiocyanates have been shown to inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) . These actions suggest that 2-Morpholinoethyl isothiocyanate may have similar effects on these biochemical pathways.
Result of Action
Isothiocyanates are known to have anti-carcinogenic properties , suggesting that 2-Morpholinoethyl isothiocyanate may have similar effects.
properties
IUPAC Name |
4-(2-isothiocyanatoethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c11-7-8-1-2-9-3-5-10-6-4-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNSCXCXVQHBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212603 | |
Record name | 2-Morpholinoethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoethyl isothiocyanate | |
CAS RN |
63224-35-1 | |
Record name | 2-Morpholinoethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Morpholinoethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Morpholino)ethyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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